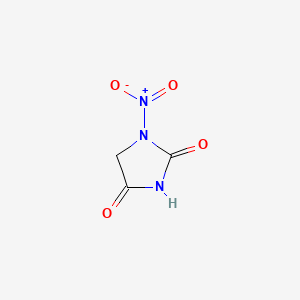
1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide
Descripción general
Descripción
1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide is a chemical compound that is used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 195.14 g/mol. This compound has gained significant attention in recent years due to its potential applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Tuberculostatic Activity
1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide and its derivatives have been explored for their potential as tuberculostatics. Research by Bijev (2006) synthesized carbohydrazides and hydrazones of pyrrole derivatives, showing varying degrees of inhibitory activity against Mycobacterium tuberculosis. This study indicates the potential of these compounds in the development of new treatments for tuberculosis, although a simple relationship between the activity of a hydrazone and its parent carbohydrazide was not evident (Bijev, 2006).
Photoluminescence in Metal Complexes
Research into the photoluminescence properties of metal complexes using derivatives of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide has been conducted. Jing-lin, Bin, and Bin-sheng (2011) synthesized various metal complexes with this ligand, demonstrating enhanced fluorescence and potential applications in light-emitting materials. This work highlights the utility of these compounds in designing supramolecular structures with specific photophysical properties (Wang Jing-lin, L. Bin, & Yang Bin-sheng, 2011).
Synthesis of Nitro and Amino N-Heterocycles
Takagi et al. (1987) explored the synthesis of nitro and amino N-heterocycles, including those derived from 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. This research provides insights into the chemical transformations and potential applications of these compounds in various fields, such as pharmaceuticals and material science (Takagi, Masaaki Tanaka, Y. Murakami, K. Ogura, K. Ishii, H. Morita, & T. Aotsuka, 1987).
Antibacterial and Antifungal Activity
Al-Wahaibi et al. (2020) synthesized two N′-heteroarylidene-1-carbohydrazide derivatives, displaying potent antibacterial activity and moderate antifungal effects against Candida albicans. These findings suggest the potential of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide derivatives in developing new antibacterial and antifungal agents (Al-Wahaibi, Alvarez, Blacque, Veiga, Aamal A. Al-Mutairi, & El-Emam, 2020).
Catalysis and Synthesis
Xie et al. (2010) discovered that pyrrole-2-carbohydrazides, including those related to 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide, can be effective ligands for copper-catalyzed amination of aryl halides with amines in pure water. This research suggests potential applications in green chemistry and organic synthesis, highlighting the versatility of these compounds in catalytic processes (Xie, Jianwei, Zhu, Xinhai, Huang, Manna, Meng, Fei, Chen, Weiwei, & Y. Wan, 2010).
Electrochromic Devices
In the field of materials science, Variş et al. (2006) synthesized a soluble conducting polymer from derivatives of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide, showing potential for use in electrochromic devices. This research demonstrates the applicability of these compounds in the development of new materials for electronic applications (Variş, Serhat, M. Ak, Tanyeli, C., Akhmedov, I., & Toppare, L., 2006).
Glucose Sensors
Schalkhammer et al. (1991) explored the use of substituted pyrrole polymers, including those derived from 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide, in constructing highly selective and stable glucose sensors. This study underscores the potential of these compounds in the development of biosensors and medical diagnostics (Schalkhammer, T., Mann-Buxbaum, E., Pittner, F., & Urban, G., 1991).
Propiedades
IUPAC Name |
1-methyl-4-nitropyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-9-3-4(10(12)13)2-5(9)6(11)8-7/h2-3H,7H2,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCOVLHJXVUBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429279 | |
| Record name | 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28494-50-0 | |
| Record name | 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28494-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,5,6,7,8-Hexahydroimidazo[1,2-a]pyridine](/img/structure/B3350436.png)

![1-Azabicyclo[3.2.1]octane](/img/structure/B3350450.png)





![5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3350494.png)
![2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine](/img/structure/B3350510.png)

![5H-tetrazolo[5,1-a]isoindole](/img/structure/B3350516.png)